



## PQR620: A Technical Guide to a Novel Dual mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**PQR620** is a novel, potent, and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1][2] This synthetic organic compound has demonstrated significant anti-tumor activity in preclinical models and possesses favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[3][4] Its high selectivity for mTOR over other kinases, particularly PI3K, makes it a valuable tool for studying mTOR signaling and a promising candidate for therapeutic development in oncology and neurological disorders.[1][5]

## **Chemical Structure and Physicochemical Properties**

**PQR620**, with the formal name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)-2-pyridinamine, is a morpholino-triazinyl derivative.[5][6] Its development was guided by a structure-activity relationship study aimed at optimizing mTOR inhibition while minimizing off-target effects on the PI3K family of kinases.[6]

Table 1: Physicochemical Properties of PQR620



| Property                    | Value                          | Reference |
|-----------------------------|--------------------------------|-----------|
| CAS Number                  | 1927857-56-4                   | [5]       |
| Molecular Formula           | C21H25F2N7O2                   | [5]       |
| Molecular Weight            | 445.47 g/mol                   | [5][7]    |
| cLogP                       | 3.06                           | [1]       |
| Experimental log D (pH 7.4) | 3.47                           | [1]       |
| Solubility                  |                                |           |
| pH 1.2                      | 20.0 ± 6.5 mM                  | [1]       |
| рН 6.8                      | 33.7 ± 4.3 μM                  | [1]       |
| FeSSIF buffer               | 335 ± 148 μM                   | [1]       |
| DMSO                        | Sparingly soluble (1-10 mg/mL) | [5]       |
| Ethanol                     | Slightly soluble (0.1-1 mg/mL) | [5]       |

## **Mechanism of Action and Signaling Pathway**

**PQR620** is an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][4] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[8] By inhibiting both complexes, **PQR620** disrupts a wide range of cellular processes that are often dysregulated in cancer and other diseases.[2][8]

Inhibition of mTORC1 by **PQR620** leads to the dephosphorylation of its downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][9] This results in the suppression of protein synthesis and cell growth.[10] The inhibition of mTORC2 disrupts the phosphorylation and activation of Akt at Ser473, a key node in cell survival signaling, and other substrates like PKC $\alpha$ , which is involved in cytoskeletal organization.[8][11]





Click to download full resolution via product page

Figure 1: PQR620 Inhibition of mTOR Signaling Pathways.

## **Pharmacological Properties**

**PQR620** exhibits potent and selective inhibitory activity against mTOR, with a favorable profile compared to other kinases, particularly those in the PI3K family.

Table 2: In Vitro Inhibitory Activity of PQR620



| Target/Assay                         | Value      | Cell Line/Assay<br>Conditions           | Reference |
|--------------------------------------|------------|-----------------------------------------|-----------|
| mTOR (Ki)                            | 10.8 nM    | TR-FRET<br>displacement assay           | [1][5]    |
| PI3K p110α (Ki)                      | 4.2 μΜ     | TR-FRET<br>displacement assay           | [5]       |
| mTOR Selectivity over<br>PI3Kα       | >1000-fold | Enzymatic binding assays                | [3][6]    |
| p-Akt (Ser473) IC50                  | 0.2 μΜ     | A2058 melanoma<br>cells                 | [3][6]    |
| p-S6 (Ser235/236)<br>IC50            | 0.1 μΜ     | A2058 melanoma<br>cells                 | [3][6]    |
| Lymphoma Cell Lines<br>(Median IC50) | 250 nM     | 56 lymphoma cell<br>lines, 72h exposure | [2][7]    |
| Cancer Cell Lines<br>(Mean IC50)     | 919 nM     | 66 cancer cell lines                    | [5]       |

Table 3: Pharmacokinetic Properties of PQR620 in Mice



| Parameter                              | Value      | Species/Conditions                      | Reference |
|----------------------------------------|------------|-----------------------------------------|-----------|
| Maximum Tolerated Dose (MTD)           | 150 mg/kg  | Mice                                    | [4]       |
| Maximum Concentration (Cmax) - Plasma  | 4.8 μg/mL  | Male C57BL/6J mice,<br>oral application | [4]       |
| Maximum Concentration (Cmax) - Brain   | 7.7 μg/mL  | Male C57BL/6J mice,<br>oral application | [4]       |
| Time to Cmax<br>(Plasma and Brain)     | 30 minutes | Male C57BL/6J mice, oral application    | [4]       |
| Half-life (t1/2) -<br>Plasma and Brain | ~5 hours   | Male C57BL/6J mice                      | [4]       |
| Brain:Plasma Ratio                     | ~1.6       | Mice                                    | [12]      |

# **Experimental Protocols**In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PQR620** on cancer cell proliferation.

#### Methodology:

- Cell Culture: Lymphoma cell lines are cultured according to the supplier's instructions.[11]
- Drug Preparation: PQR620 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.[7]
- Treatment: Cells are seeded in 384-well plates.[3] Increasing doses of PQR620 are added to the wells using a digital dispenser.[3]
- Incubation: The treated cells are incubated for 72 hours.[3][7]



- Viability Assessment: Cell proliferation is measured using a suitable viability assay, such as the Cell Counting Kit-8 (CCK-8).[11]
- Data Analysis: The drug concentration causing 50% inhibition of cell proliferation (IC50) is calculated.[3]

## In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **PQR620** in a mouse xenograft model.

#### Methodology:

- Animal Model: NOD-Scid mice are used for the study.[3]
- Tumor Implantation: 5-10 million lymphoma cells (e.g., SU-DHL-6 or RI-1) are subcutaneously inoculated into the mice.[3]
- Treatment Initiation: Treatment with PQR620 begins when tumors reach a volume of 100-150 mm<sup>3</sup>.[3]
- Drug Administration: **PQR620** is administered orally at a dose of 100 mg/kg per day.[3]
- Treatment Duration: Treatment is carried out for 14 to 21 days.[3]
- Efficacy Evaluation: Tumor growth is monitored and compared between the treated and control groups.[4]





Click to download full resolution via product page

**Figure 2:** General Experimental Workflow for **PQR620** Evaluation.

### Conclusion

**PQR620** is a highly selective and potent dual mTORC1/2 inhibitor with promising anti-tumor activity and favorable pharmacokinetic properties, including brain penetration.[1][3][7] Its well-defined mechanism of action and the availability of detailed experimental protocols make it an excellent tool for research into the mTOR signaling pathway.[2][11] The preclinical data strongly support its further investigation as a potential therapeutic agent for various cancers and neurological disorders characterized by aberrant mTOR activation.[1][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. pubs.acs.org [pubs.acs.org]







- 2. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical and Structural Strategies to Selectively Target mTOR Kinase PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PQR620: A Technical Guide to a Novel Dual mTORC1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574294#pqr620-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com